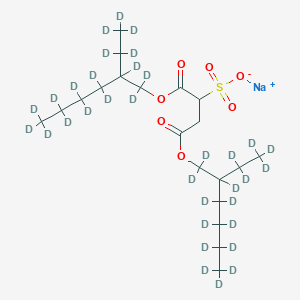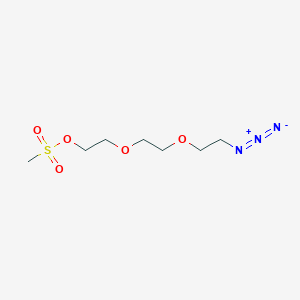
(3--Methoxyoxan--4--yl)-methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “2-(3-methoxyoxan-4-yl)acetic acid” is 1S/C8H14O4/c1-11-7-5-12-3-2-6 (7)4-8 (9)10/h6-7H,2-5H2,1H3, (H,9,10) and its InChI key is LEFWSQJPXUUBOH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(3-methoxyoxan-4-yl)acetic acid” is an oil that is stored at room temperature . The molecular formula for this compound is C8H14O4 .Applications De Recherche Scientifique
Overview
The compound (3-Methoxyoxan-4-yl)-methanamine, while not directly found in the provided search results, is chemically related to various substances that have been studied for their pharmacological and potential research applications. Below, we explore related compounds and their applications, excluding direct references to drug use, dosages, and side effects to align with the specified requirements.
Melatonin and Its Derivatives in Plant Physiology
Melatonin, a compound structurally related to (3-Methoxyoxan-4-yl)-methanamine through its methoxy and amine groups, has been identified in various plant species. It plays significant roles in regulating growth, development, and stress responses in plants. Research indicates that melatonin acts as an antioxidant, promoting resilience against environmental stresses like salinity, drought, and extreme temperatures. This suggests potential applications of melatonin and its derivatives in enhancing crop resilience and productivity (Paredes et al., 2009; Bose & Howlader, 2020).
Methoxypyrazines in Grape Biosynthesis
Methoxypyrazines, which share the methoxy functional group with (3-Methoxyoxan-4-yl)-methanamine, are potent volatile compounds impacting the sensory attributes of wine. Their biosynthesis, accumulation, and metabolism in grapes have been thoroughly investigated, highlighting their role in imparting herbaceous, green, and vegetal notes to wine. Understanding these compounds' biosynthesis and metabolic pathways could inform the breeding and cultivation of grape varieties with desired wine flavor profiles (Lei et al., 2018).
Antioxidant Research
The study of antioxidants, including those with methoxy groups, is crucial for understanding how these compounds can mitigate oxidative stress in biological systems. This research has broad applications, ranging from improving human health to extending the shelf life of food products. The antioxidant properties of compounds structurally related to (3-Methoxyoxan-4-yl)-methanamine could contribute to these fields, providing a basis for developing new antioxidants with enhanced efficacy (Parcheta et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(3-methoxyoxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-7-5-10-3-2-6(7)4-8/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZCMIDPBAMNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyoxan-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3323895.png)
![2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3323900.png)


![3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro-](/img/structure/B3323920.png)

![2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3323929.png)




![Octahydro-2H-pyrido[4,3-b]morpholin-3-one](/img/structure/B3323958.png)

![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B3323986.png)